Product packaging for Odorranain-V1(Cat. No.:)

Odorranain-V1

Cat. No.: B1577239
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Odorranain-V1 is a synthetic antimicrobial peptide (AMP) originally identified in the skin secretions of the amphibian Odorrana grahami (Graham's frog) . This peptide is composed of 12 amino acids with the sequence Gly-Leu-Leu-Ser-Gly-Thr-Ser-Val-Arg-Gly-Ser-Ile and a molecular weight of 1146.31 g/mol . It is provided as a lyophilized powder with a high purity of 97.4% . As an antimicrobial agent, this compound exhibits documented antibacterial and antifungal activity, making it a valuable tool for researching host-defense mechanisms and developing new anti-infective strategies . Amphibian-derived AMPs like this compound are of significant scientific interest due to their broad-spectrum activity and potential as alternatives to conventional antibiotics . Researchers can utilize this peptide in various microbiological and biochemical assays to explore its mechanism of action and efficacy. All products are For Research Use Only. They are not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGTSVRGSI

Origin of Product

United States

Origin, Biodiversity, and Evolutionary Biology of Odorranain Peptides

Native Biological Source: Odorrana grahami and Related Odorrana Species

Odorranain-V1 is naturally sourced from the skin secretions of the Graham's frog, Odorrana grahami, also known as the diskless-fingered odorous frog. novoprolabs.comwikipedia.orgcpu-bioinfor.org This species is predominantly found in southwestern China. researchgate.netwikipedia.org The skin of O. grahami is a remarkably rich source of bioactive compounds, with studies identifying numerous novel antimicrobial peptides. researchgate.net In a single specimen of Odorrana grahami, researchers have characterized 372 cDNA sequences that encode 107 different antimicrobial peptides, which have been categorized into 30 distinct groups, 24 of which were previously unknown. researchgate.net

The genus Odorrana, to which O. grahami belongs, encompasses a diverse group of frogs commonly referred to as odorous frogs. wikipedia.org Many species within this genus are known to produce a variety of antimicrobial peptides. For instance, novel odorranain peptides have also been reported in other Odorrana species, highlighting the widespread distribution of this peptide family within the genus. researchgate.net The habitats of these frogs, which often include fast-flowing mountain streams and moist forests, likely contribute to the evolutionary pressure for a potent and diverse chemical defense system. wikipedia.orgwikipedia.org

Taxonomic and Phylogenetic Context of Odorranain-Producing Amphibians

The genus Odorrana is part of the family Ranidae, commonly known as true frogs. wikipedia.orgontosight.ai The taxonomy of this genus has been complex and subject to revision. wikipedia.org Initially, many species were classified under the genus Rana. wikipedia.org Molecular phylogenetic studies have since clarified the relationships, establishing Odorrana as a distinct lineage. wikipedia.org The genus is widely distributed across Asia. ontosight.ai

The production of odorranains appears to be a characteristic feature of the Odorrana genus. The presence of these peptides can serve as a chemotaxonomic marker, aiding in the classification and understanding of the evolutionary relationships between different Odorrana species. researchgate.net The diversity of odorranains and other peptides within this genus reflects the evolutionary adaptations of these frogs to their specific ecological niches. researchgate.net

Evolutionary Trajectories and Diversification of Odorranain Peptide Genes

The remarkable diversity of antimicrobial peptides, including the odorranains, within a single amphibian species points to a dynamic evolutionary history. researchgate.net This diversity is thought to be driven by the constant selective pressure exerted by a wide range of pathogens in their environment. mdpi.com

The evolution of new functions in antimicrobial peptides is often linked to gene duplication. nih.govmdpi.com This process can create redundant gene copies, freeing one copy to accumulate mutations and potentially acquire novel functions without compromising the original function. nih.gov This "escape from adaptive conflict" is a key hypothesis for the diversification of AMPs. mdpi.com

Domain shuffling, or the rearrangement of gene segments that code for specific protein domains, is another significant mechanism driving the evolution of AMPs. mdpi.comresearchgate.net This can lead to the creation of novel peptides with new combinations of functional domains. Evidence suggests that frequent domain shuffling or gene conversion has played a role in the evolutionary history of amphibian AMPs. researchgate.net The patterns of diversification observed in the odorranain peptide family, with variations in peptide length and amino acid composition, are consistent with these evolutionary mechanisms. researchgate.netvulcanchem.com

The genes encoding antimicrobial peptides typically produce a precursor protein. nih.gov This precursor consists of a signal peptide, an acidic pro-sequence, and the C-terminal mature peptide. nih.gov The signal peptide and the acidic pro-sequence are often highly conserved, even between different frog species. imrpress.comnih.gov In contrast, the region encoding the mature antimicrobial peptide is highly variable. imrpress.com

This pattern of conservation and divergence is evident in the precursors of odorranain peptides. The signal sequences and acidic intervening sequences of odorranain precursors show a high degree of conservation. imrpress.comresearchgate.net For example, the precursor structure of a peptide from Odorrana andersonii was found to be similar to that of odorranain-H1, with a conserved signal peptide and acidic fragment. nih.govresearchgate.net This conservation suggests a common ancestral origin for these peptide genes. researchgate.netoup.com The significant divergence in the mature peptide region, however, highlights the strong positive selection pressure for functional diversification to combat a changing microbial landscape. oup.com

Molecular and Structural Characterization of Odorranain V1

Primary Structure Analysis of Odorranain-V1

The primary structure, or amino acid sequence, of a peptide is the fundamental determinant of its higher-order structure and, consequently, its function. The elucidation of this sequence is a critical first step in its characterization.

Amino Acid Sequence Elucidation

The amino acid sequence of the mature this compound peptide is Gly-Leu-Leu-Ser-Gly-Thr-Ser-Val-Arg-Gly-Ser-Ile (GLLSGTSVRGSI). vulcanchem.com This 12-amino acid peptide was identified through a combination of techniques commonly employed in the field of peptidomics. The general approach for discovering novel peptides from amphibian skin secretions involves the collection of the secretions, followed by fractionation using techniques like high-performance liquid chromatography (HPLC). vulcanchem.com The primary structure of the isolated peptides is then determined.

Modern methods for peptide sequencing often integrate "shotgun" cloning of cDNAs from a library constructed from the skin secretion with tandem mass spectrometry (MS/MS) sequencing. nih.govcapes.gov.br This powerful combination allows for the deduction of the putative bioactive peptide structures from the cloned precursor DNA sequences, which are then confirmed by the mass spectrometry data. capes.gov.br The precursor protein for this compound, as documented in the UniProt database, contains a signal peptide and the mature peptide sequence, which is a common organizational structure for amphibian AMPs. longdom.orguniprot.org The mature peptide is cleaved from the precursor protein at a specific processing site. longdom.org While direct experimental sequencing of this compound has not been detailed in a specific publication, the use of automated Edman degradation is another established method for sequencing peptides of this size. researchgate.netwikipedia.org

Table 1: Primary Structure of this compound and its Precursor

FeatureSequence
Mature Peptide GLLSGTSVRGSI
Full Precursor MFPLKKSLLLLFFLGTINLSFCQDETNAEEERRDEEVAKMEEIKRGLLSGTSVRGSI
Signal Peptide MFPLKKSLLLLFFLGTINLSFCQ
Mature Peptide Length 12 amino acids
Precursor Length 57 amino acids
UniProt Accession A6MBS7
Data sourced from UniProt. uniprot.org

Sequence Homology and Peculiarities within the Odorranain Family and Other Amphibian AMPs

The Odorranain family of peptides, primarily isolated from various Odorrana species, exhibits considerable sequence diversity, which is a hallmark of amphibian AMPs and is thought to be a result of evolutionary pressures to combat a wide range of pathogens. semanticscholar.org When compared to other members of the Odorranain family from Odorrana grahami, this compound displays both shared motifs and unique characteristics. For instance, other odorranains such as Odorranain-P1a and Odorranain-P1e are significantly longer and contain cysteine residues that form disulfide bridges, a feature absent in this compound. uniprot.orguniprot.org

The broader class of amphibian AMPs includes well-characterized families such as the brevinins, esculentins, and nigrocins. researchgate.net Many of these peptides, like some odorranains, possess a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) known as the 'Rana box', which is not present in this compound. mdpi.com The absence of cysteine residues in this compound is a notable peculiarity, distinguishing it from many other amphibian AMPs that rely on disulfide bonds for structural stability. mdpi.com This suggests that this compound achieves its functional conformation through other non-covalent interactions. The diversity in sequence and structural motifs, even within the same genus, highlights the rapid evolution of these defense peptides. semanticscholar.org

Table 2: Sequence Comparison of Selected Odorranain Peptides from Odorrana grahami

PeptideAmino Acid SequenceLengthCysteine Residues
This compound GLLSGTSVRGSI120
Odorranain-NR GLLSGILGAGKHIVCGLTGCAKA232
Odorranain-HP GLLRASSVWGRKYYVDLAGCAKA232
Odorranain-P1a VIPFVASVAAETMQHVYCAASKKMLKLNWKSSDVENHLAKC412
Odorranain-P1e VIPFVASVAAEKMQHVYCAASKKC242
Data sourced from various studies and databases. uniprot.orguniprot.orgnih.govresearchgate.netnih.gov

Secondary and Tertiary Structural Features

The three-dimensional conformation of this compound is crucial for its interaction with microbial membranes and its subsequent antimicrobial activity. This structure is dictated by the primary amino acid sequence and the surrounding environment.

Propensity for Amphipathic Alpha-Helical and Beta-Sheet Conformations

Many amphibian AMPs, particularly those that are linear and cationic, have a strong tendency to adopt an amphipathic alpha-helical conformation upon interacting with the negatively charged phospholipids (B1166683) of bacterial membranes. mdpi.commdpi.com This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. vulcanchem.com This amphipathicity is a common and critical feature for membrane-active antimicrobial peptides, as it facilitates their insertion into and disruption of the microbial membrane. mdpi.comvulcanchem.com While a disordered structure is common for these peptides in aqueous solution, the transition to a more ordered alpha-helical state often occurs in a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.com

Role of Intramolecular Disulfide Bonds in Structural Stability for Related Odorranain Peptides

Intramolecular disulfide bonds, formed by the oxidation of two cysteine residues, play a significant role in the structural stabilization of many proteins and peptides, including numerous amphibian AMPs. mdpi.comnih.govscirp.org These covalent cross-links can significantly enhance the stability of the peptide's three-dimensional structure, making it more resistant to proteolytic degradation. mdpi.com

Within the Odorranain family, several members, such as Odorranain-NR, Odorranain-F-SHa, and Odorranain-P1a, possess cysteine residues that form intramolecular disulfide bridges. vulcanchem.comuniprot.orgnih.govvulcanchem.com For example, Odorranain-NR has an unusual intramolecular disulfide-bridged hexapeptide segment. nih.govresearchgate.net In these related peptides, the disulfide bond acts as a conformational restraint, helping to maintain the native folded structure. nih.govgeneticsmr.comresearchgate.net This structural rigidity can be crucial for their biological activity. It is important to note that this compound lacks cysteine residues in its primary sequence and therefore does not form disulfide bonds. vulcanchem.comuniprot.org Its stability and structure are maintained by other non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. The absence of disulfide bonds in this compound, while present in many of its relatives, represents a significant structural divergence within the Odorranain family.

Computational and Experimental 3D Structure Determination Approaches

The determination of the three-dimensional structure of peptides like this compound can be approached through both experimental and computational methods. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the high-resolution structure of peptides in solution or in membrane-mimetic environments like micelles. nih.gov Two-dimensional NMR experiments can provide distance and dihedral angle restraints that are used to calculate the 3D structure. nih.gov

In the absence of experimental data, computational modeling provides a valuable alternative for predicting the 3D structure of peptides. mdpi.com Homology modeling can be used if a suitable template structure from a related peptide is available. mdpi.com For novel peptides without a clear homolog, ab initio prediction methods can be employed. mdpi.com A prominent example of a powerful computational tool is AlphaFold, which has demonstrated high accuracy in predicting protein and peptide structures. uniprot.org A predicted 3D model for this compound is available in the AlphaFold database (accession number A6MBS7), which suggests a largely alpha-helical conformation. uniprot.org These computational models serve as valuable hypotheses for the peptide's structure and can guide further experimental validation and structure-activity relationship studies. vulcanchem.com

Research on Post-Translational Modifications and Their Functional Significance

Post-translational modifications (PTMs) are crucial enzymatic processes that occur after a protein or peptide is synthesized. thermofisher.comwikipedia.org These modifications play a key role in diversifying the structure and function of proteins, often by activating them, altering their localization, or changing their stability. thermofisher.com In the case of this compound, the most significant post-translational modification is proteolytic cleavage from a larger precursor protein. uniprot.org

Research has identified the precursor protein of this compound from its encoding cDNA. uniprot.org This precursor is a 57-amino-acid polypeptide with a molecular mass of 6,491 Daltons. uniprot.org It is organized into distinct domains that are processed to release the final, active peptide. uniprot.orguniprot.org

The primary PTM identified for this compound is the proteolytic cleavage of its precursor. The precursor protein contains a signal peptide (residues 1-22), which directs the protein for secretion, and a propeptide region, followed by the mature this compound sequence at the C-terminus. uniprot.org The cleavage occurs at a specific processing site, which for many amphibian antimicrobial peptides is a dibasic motif like Lysyl-Arginine (Lys-Arg). researchgate.net The precursor for this compound contains such a site immediately preceding the mature peptide sequence, indicating a likely point of enzymatic cleavage. uniprot.org

Precursor Protein ComponentAmino Acid PositionSequence / DescriptionUniProt ID
Signal Peptide 1-22MFPLKKSLLLLFFLGTINLSFCA6MBS7
Propeptide & Mature Peptide 23-57QDETNAEEERRDEEVAKMEEIKRGLLSGTSVRGSI A6MBS7
Cleavage Site (Predicted) 45-46 (Lys-Arg)...AKMEEIKR GLLSGTSVRGSI...A6MBS7
Mature this compound 46-57GLLSGTSVRGSIA6MBS7

The functional significance of this proteolytic cleavage is multifaceted and essential for the peptide's role in the frog's immune defense. wikipedia.org

Activation: The primary function of this PTM is to convert the inactive precursor (propeptide) into the biologically active antimicrobial peptide. wikipedia.org The mature, shorter peptide is what possesses the potent antimicrobial capabilities. novoprolabs.comfrontiersin.org

Host Cell Protection: Synthesizing and storing the peptide in an inactive precursor form prevents it from exerting its potentially cytotoxic effects on the host's own cells. researchgate.net The active peptide is only released when and where it is needed, such as at a site of infection or injury.

Regulated Defense Mechanism: This process allows for a tightly controlled and rapid response. The frog can maintain a ready pool of the inactive precursor that can be quickly activated by proteases in response to pathogenic threats. thermofisher.com

While proteolytic cleavage is the principal PTM, other modifications like the formation of disulfide bridges are observed in other odorranain family members, such as Odorranain-NR, which features an intramolecular disulfide bond. nih.govresearchgate.net However, based on its amino acid sequence, which lacks cysteine residues, this compound does not form such bonds. novoprolabs.com

Biosynthesis and Genetic Regulation of Odorranain V1

Precursor Protein Architecture and Post-Translational Processing

The initial form of Odorranain-V1 is a larger precursor protein, a common strategy in the biosynthesis of many amphibian antimicrobial peptides. researchgate.net This precursor has a defined architecture, comprising distinct domains that guide its processing and eventual secretion.

The precursor protein of this compound contains a signal peptide at its N-terminus. uniprot.org This sequence of amino acids acts as a molecular "address label," directing the nascent protein to the secretory pathway. Following the signal peptide is an N-terminal spacer domain, which is typically acidic in nature. researchgate.netmdpi.com

Database analysis reveals that the this compound precursor has a signal peptide spanning amino acid positions 1-22. uniprot.org This is consistent with the signal peptides of other amphibian antimicrobial peptides, which are generally composed of 22 amino acid residues. researchgate.netmdpi.com The signal peptide is crucial for targeting the precursor protein for secretion out of the cell. uniprot.org Following the signal peptide, the precursor contains a propeptide region. uniprot.org

Table 1: Domain Architecture of this compound Precursor Protein

DomainPosition (Amino Acids)Function
Signal Peptide1-22Directs protein to secretory pathway. uniprot.org
Propeptide4-44Spacer region, may assist in proper folding. uniprot.org
Mature Peptide23-57The final, active form of this compound. uniprot.org

The release of the mature this compound peptide from its precursor is dependent on specific enzymatic cleavage. A common processing signal in amphibian antimicrobial peptide precursors is a pair of basic amino acid residues, typically Lysine (B10760008) (Lys) and Arginine (Arg). researchgate.netnih.gov This "Lys-Arg" motif is recognized by prohormone-converting enzymes that cleave the peptide bond on the carboxyl side of the arginine residue. researchgate.netnih.gov

In many amphibian peptide precursors, this dibasic cleavage site is a conserved feature that ensures the precise excision of the active peptide from the proprotein. researchgate.net While the classical cleavage site is a pair of basic amino acids, processing can also occur at single basic residues, particularly arginine. nih.gov

Characterization of Signal Peptide and N-Terminal Spacer Domains

Gene Expression Patterns and Transcriptomics in Amphibian Skin Secretions

The skin of amphibians is a rich source of a diverse array of bioactive peptides, and the expression of the genes encoding these peptides is a key area of research. Transcriptomic analysis of amphibian skin secretions allows for the large-scale identification and quantification of the messenger RNA (mRNA) transcripts present, providing a snapshot of the genes that are actively being expressed. nih.govimrpress.com

Studies involving the transcriptome of amphibian skin have revealed a vast number of sequences encoding antimicrobial peptides. nih.gov This high level of expression underscores the crucial role of these peptides in the innate immune defense of the frog. nih.gov Environmental factors and pathogen exposure can influence the gene expression profiles in amphibian skin, leading to changes in the production of antimicrobial peptides. biorxiv.org The analysis of gene expression in Odorrana grahami has been instrumental in identifying the cDNA encoding for this compound and other related peptides. nih.gov

Research on Recombinant Expression Strategies for Odorranain Peptides (e.g., Pichia pastoris systems)

The potential therapeutic applications of antimicrobial peptides have driven research into efficient and cost-effective production methods. One promising approach is the use of recombinant DNA technology to express these peptides in microbial systems. The yeast Pichia pastoris has emerged as a particularly suitable host for the production of recombinant antimicrobial peptides. nih.govresearchgate.net

Pichia pastoris offers several advantages, including its ability to grow to high cell densities and its capacity for post-translational modifications. researchgate.net Research has demonstrated the successful expression of other odorranain peptides, such as Odorranain-C1, in P. pastoris. nih.govscdi-montpellier.fr In these systems, the gene encoding the peptide is inserted into an expression vector, which is then introduced into the yeast. researchgate.net The expression is often induced, for example by methanol, leading to the production and secretion of the recombinant peptide. nih.gov This strategy allows for the generation of significant quantities of the peptide for further study and potential development. nih.gov

Research on the Mechanism of Action of Odorranain V1

Peptide-Membrane Interaction Studies

The interaction between an antimicrobial peptide and a microbial membrane is the critical first step in its mode of action. researchgate.net This process is governed by fundamental physicochemical principles, including electrostatic attraction and hydrophobic interactions. researchgate.net

There is no specific research available detailing the electrostatic interactions of Odorranain-V1 with anionic microbial membranes.

Generally, the initial contact between a cationic AMP, such as those found in frog skin, and a bacterial cell is driven by electrostatic attraction. imrpress.comresearchgate.net Bacterial membranes are rich in negatively charged components like phosphatidylglycerol, cardiolipin, and teichoic acids, which gives their surface a net anionic charge. imrpress.com The positive charge of the AMP facilitates its accumulation on the microbial surface, a crucial step that precedes membrane insertion and disruption. researchgate.net This charge-based targeting is a key factor in the selectivity of AMPs for microbial cells over the typically zwitterionic membranes of host cells. imrpress.com

Specific experimental studies on the membrane permeabilization and disruption models for this compound have not been published.

Following initial electrostatic binding, AMPs disrupt the membrane's barrier function. researchgate.net This is often achieved by permeabilizing the membrane, leading to the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death. imrpress.comresearchgate.net Several models have been proposed to describe this process.

The specific pore formation model employed by this compound has not been experimentally determined.

For antimicrobial peptides in general, several pore formation models are widely accepted:

Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate like the staves of a barrel, forming a central aqueous pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the channel. mdpi.com

Toroidal Pore Model: Here, the peptides also insert into the membrane but induce the lipid monolayers to bend continuously through the pore. This results in a channel that is lined by both the peptides and the head groups of the lipid molecules. mdpi.com

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. researchgate.netmdpi.com

The study on a related peptide from the same frog, Odorranain-NR, showed that it exerted its antimicrobial functions through various means depending on the specific microorganism, which is a common trait for many AMPs. researchgate.net

Table 1: Common Pore Formation Models for Antimicrobial Peptides

ModelDescriptionKey Characteristics
Barrel-Stave Peptides form a barrel-like structure within the membrane.Hydrophobic peptide faces interact with lipid tails; hydrophilic faces form the pore lumen.
Toroidal Peptides and lipid head groups together line the pore.Involves significant membrane bending and disruption of the lipid bilayer structure.
Carpet Peptides coat the membrane surface, causing disruption at a high concentration.Detergent-like action, leading to micellization rather than stable pore formation.

There is no available research on how membrane curvature influences the binding and interaction of this compound.

For some antimicrobial peptides, membrane curvature can play a significant role in their activity. researchgate.net Highly curved regions of a membrane, such as at the poles of bacterial cells or at sites of cell division, can have lipid-packing defects. researchgate.net These defects can expose the hydrophobic core of the membrane, creating favorable sites for the insertion of amphipathic helices of AMPs. researchgate.net Therefore, some peptides may preferentially bind to and act on these highly curved areas, enhancing their efficiency.

Specific studies on the effects of this compound on lipid structure and membrane integrity are not documented in the available literature.

Membrane Permeabilization and Disruption Models

Investigation of Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)

Non-Membrane Mediated Mechanisms of Action

While the primary target of most amphibian AMPs is the cell membrane, some peptides can translocate across the membrane without causing complete lysis and act on intracellular targets. researchgate.netnih.gov The broad study of peptides from Odorrana grahami noted that some peptides induced DNA condensation, suggesting an intracellular mechanism. researchgate.net However, it has not been specifically determined whether this compound is capable of such non-membrane mediated actions. Potential intracellular targets for AMPs can include DNA, RNA, ribosomes, or various enzymes involved in essential cellular processes. nih.gov

Intracellular Target Interactions (e.g., DNA Condensation)

While the primary mode of action for many antimicrobial peptides is the disruption of the cell membrane, a growing body of evidence suggests that after translocation into the cell, these peptides can interfere with essential intracellular processes. researchgate.netimrpress.comnih.gov For some AMPs, this includes the inhibition of nucleic acid and protein synthesis. nih.govexplorationpub.com

Translocation Across Microbial Membranes

For this compound to interact with intracellular targets, it must first cross the microbial cell membrane. The initial attraction between the cationic peptide and the anionic components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, is a critical first step. imrpress.commdpi.com Following this initial binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer. vulcanchem.com

Several models describe the translocation of AMPs across the membrane, which can occur with or without the formation of stable pores. In some instances, the peptide may be internalized through a process that does not lead to immediate and complete membrane lysis. researchgate.netresearchgate.net This allows the peptide to accumulate in the cytoplasm and engage with intracellular targets. nih.gov For example, some proline-rich AMPs are known to use a transporter-mediated uptake mechanism to enter the cell. frontiersin.org While the precise translocation mechanism for this compound has not been definitively elucidated, it is likely to involve a combination of electrostatic attraction and hydrophobic interactions that facilitate its passage into the microbial cell.

Differential Mechanisms of Action Across Various Microorganism Types

The antimicrobial activity of this compound and its related peptides varies between different types of microorganisms, suggesting that its mechanism of action is not uniform. researchgate.net Studies on the broader Odorranain family have shown a range of minimum inhibitory concentrations (MICs) against Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.net For instance, a related peptide, odorranain-NR, also from Odorrana grahami, demonstrated antimicrobial activity against Staphylococcus aureus (a Gram-positive bacterium) but not Escherichia coli (a Gram-negative bacterium). researchgate.netnih.gov

This differential activity can be attributed to the structural differences in the cell envelopes of these microorganisms.

Gram-Positive Bacteria: These bacteria possess a thick, exposed layer of peptidoglycan, which is rich in anionic teichoic acids. The positive charge of this compound would allow for strong electrostatic interactions with this layer, facilitating its accumulation at the cell surface and subsequent interaction with the cytoplasmic membrane. mdpi.com

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a more complex barrier, with an outer leaflet composed primarily of lipopolysaccharides (LPS). Cationic AMPs initially bind to the negatively charged LPS. The subsequent disruption of this outer membrane is necessary for the peptide to reach the inner cytoplasmic membrane. mdpi.com The efficiency of this process can vary significantly between different AMPs and bacterial species, potentially explaining the observed differences in susceptibility.

Fungi: The fungal cell wall is distinct from bacterial cell walls, being composed mainly of glucans, chitin, and glycoproteins. The initial interaction of this compound with the fungal cell surface would involve binding to these components. Following this, the peptide would need to traverse the cell wall to interact with the plasma membrane. Like in bacteria, this interaction can lead to membrane permeabilization and cell death. mdpi.com

The varied efficacy of Odorranain peptides against different microbial classes highlights the adaptability of these molecules. Transmission electron microscopy studies of a related peptide, odorranain-NR, have shown that it exerts its antimicrobial effects through different means depending on the target microorganism, further supporting the concept of a differential mechanism of action. vulcanchem.comnih.gov

Below is a table summarizing the known antimicrobial activity of peptides from the Odorranain family against different types of microorganisms.

Microorganism TypeRepresentative SpeciesGeneral Mechanism of InteractionFinding
Gram-Positive Bacteria Staphylococcus aureusElectrostatic attraction to teichoic acids in the thick peptidoglycan layer, followed by membrane interaction.Odorranain peptides show activity with MICs in the range of 2-90 µg/mL. researchgate.net
Gram-Negative Bacteria Escherichia coliInteraction with lipopolysaccharides (LPS) on the outer membrane, followed by translocation to the inner membrane.Odorranain peptides show activity with MICs in the range of 3-50 µg/mL. researchgate.net
Fungi Candida albicansInteraction with cell wall components (glucans, chitin) and subsequent plasma membrane disruption.Odorranain peptides show activity with MICs in the range of 1-50 µg/mL. researchgate.net

Biological Activities of Odorranain V1: Academic Research Perspectives

Broad-Spectrum Antimicrobial Activity Research

Odorranain-V1, a peptide sourced from the skin of the amphibian Odorrana grahami, has been identified as having broad-spectrum antimicrobial properties. novoprolabs.comkarishmakaushiklab.com Research demonstrates that this linear peptide exhibits inhibitory effects against a range of microorganisms, including both bacteria and fungi. cpu-bioinfor.orgcpu-bioinfor.orgfrontiersin.org The general function of this compound is described as exhibiting moderate antimicrobial activities against tested microbes. cpu-bioinfor.org This activity is a key feature of many peptides found in amphibian skin, which are considered part of the organism's innate immune system to defend against pathogens. researchgate.netimrpress.com

This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orguniprot.org Laboratory studies have quantified this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

Against the Gram-positive bacterium Staphylococcus aureus, this compound has an MIC of 18.00 μg/ml. cpu-bioinfor.org It shows the same potency against another Gram-positive organism, Bacillus subtilis, with an MIC of 18.00 μg/ml. cpu-bioinfor.org

Its activity extends to Gram-negative bacteria, as shown by its effect on Escherichia coli. The MIC for this compound against E. coli has been reported as 36.00 μg/ml, indicating that a higher concentration is needed to inhibit this organism compared to the tested Gram-positive bacteria. cpu-bioinfor.org

In addition to its antibacterial properties, this compound is also recognized for its antifungal capabilities. novoprolabs.comkarishmakaushiklab.comcpu-bioinfor.org Research has specifically documented its activity against the yeast Candida albicans. The MIC of this compound against this fungal pathogen is 9.00 μg/ml, demonstrating a notable level of antifungal potency. cpu-bioinfor.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

Antioxidant Activity Investigations in Related Odorranain Peptides

While research on the antimicrobial properties of this compound is specific, investigations into antioxidant activities have often focused on related peptides from amphibians, including other members of the Odorranain family. researchgate.net The antioxidant capacity of peptides is closely linked to their structural characteristics, such as amino acid composition and sequence. mdpi.com

The presence and state of cysteine residues are critical factors in the antioxidant activity of many peptides. researchgate.net Cysteine's thiol group is a potent reducing agent, giving peptides that contain it a strong capability to scavenge free radicals. researchgate.netoup.com Peptides with free, reduced cysteine residues are often noted for having highly efficient antioxidative activity. oup.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
Odorranain-NR
Odorranain-B1
ORB-C
nigroain-B-MS1
nigroain-C-MS1
Cysteine
Staphylococcus aureus
Bacillus subtilis
Escherichia coli

Structure Activity Relationship Sar Studies of Odorranain V1 and Analogs

Influence of Amino Acid Sequence and Composition on Biological Activity

Research on peptides from the same family, such as those isolated from the skin of Odorrana grahami and other related frog species, reveals that even minor changes in the amino acid sequence can significantly alter antimicrobial potency and spectrum. researchgate.net For instance, studies on brevinin-1 (B586460) family peptides, also found in Odorrana species, have shown that substitutions at the N-terminus can dramatically impact activity. The deletion of N-terminal amino acids or the substitution of specific residues can lead to a significant reduction or complete loss of antibacterial effects. mdpi.com

Furthermore, the presence of specific structural motifs, such as the C-terminal "Rana box" found in many amphibian antimicrobial peptides, is often crucial for activity. The removal of this cyclic domain in some peptides has been shown to abolish their antimicrobial and hemolytic properties. mdpi.com In contrast, for other peptides like palustrin-2ISb, truncation of the C-terminal region enhanced antimicrobial activity. nih.gov This highlights the complex and often unpredictable nature of SAR in these molecules.

The introduction of D-amino acids in place of L-amino acids at specific positions is a common strategy to enhance antimicrobial activity while potentially reducing toxicity. This modification can alter the peptide's secondary structure and its susceptibility to proteases. mdpi.com For example, the substitution of L-leucine with D-leucine at the N-terminus of a novel peptide from Odorrana schmackeri resulted in a significant improvement in its activity against Gram-positive bacteria. mdpi.com

Table 1: Hypothetical Influence of Amino Acid Modifications on Odorranain-V1 Activity Based on Analog Studies

Modification to this compound (GLLSGTSVRGSI)Predicted Effect on Antimicrobial ActivityRationale based on Analog Studies
Deletion of N-terminal GlycineDecreaseN-terminal modifications often reduce activity in related peptides. mdpi.com
Substitution of Arginine (R) with Lysine (B10760008) (K)Maintained or slightly altered activityBoth are cationic residues, crucial for membrane interaction. frontiersin.org
Substitution of Arginine (R) with Alanine (A)Significant decreaseLoss of positive charge would weaken electrostatic interactions with microbial membranes. researchgate.net
Introduction of a D-amino acid (e.g., D-Leucine)Potential increaseD-amino acid substitutions can enhance activity and stability. mdpi.com

This table is illustrative and based on findings from related antimicrobial peptides.

Role of Physicochemical Parameters: Charge, Hydrophobicity, and Amphipathicity

The biological activity of this compound and its analogs is governed by a delicate balance of key physicochemical properties, including net positive charge, hydrophobicity, and amphipathicity.

Net Charge: A net positive charge is a hallmark of many antimicrobial peptides, facilitating their initial electrostatic attraction to the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). frontiersin.org The single arginine (Arg) residue in this compound provides its +1 net charge, which is crucial for this initial interaction. researchgate.net Increasing the net positive charge, for example by substituting neutral amino acids with cationic ones like lysine or arginine, has been shown in many peptide families to enhance antimicrobial activity, although often with a concurrent increase in hemolytic activity. researchgate.net

Hydrophobicity: The hydrophobicity of the peptide, conferred by nonpolar residues such as leucine, isoleucine, and valine, is essential for its ability to partition into and disrupt the lipid bilayer of microbial membranes. nih.gov However, excessive hydrophobicity can lead to non-specific interactions with host cell membranes, resulting in higher toxicity (hemolysis). nih.gov Therefore, an optimal level of hydrophobicity is required for potent and selective antimicrobial action.

Amphipathicity: This property refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt a structure where one face is predominantly nonpolar and the other is polar. This amphipathic conformation, often an α-helix, is critical for membrane interaction. researchgate.net The hydrophobic face inserts into the lipid core of the membrane, while the hydrophilic face can interact with the lipid head groups and water, leading to membrane permeabilization through various proposed mechanisms like pore formation or the "carpet" model. researchgate.net The balance between these physicochemical parameters is essential for the peptide's therapeutic index.

Table 2: Physicochemical Properties of this compound and Analogs and Their Predicted Biological Impact

PeptideNet ChargeHydrophobicity (GRAVY Index)AmphipathicityPredicted Antimicrobial ActivityPredicted Hemolytic Activity
This compound+1HighModerateModerateModerate
Analog with increased positive charge (e.g., S6K substitution)+2ModerateIncreasedPotentially IncreasedPotentially Increased
Analog with increased hydrophobicity (e.g., S5L substitution)+1Very HighIncreasedPotentially IncreasedLikely Increased
Analog with decreased hydrophobicity (e.g., L2A substitution)+1ModerateDecreasedLikely DecreasedPotentially Decreased

This table is illustrative. GRAVY (Grand Average of Hydropathicity) index is a measure of hydrophobicity. Higher positive values indicate greater hydrophobicity.

Analysis of Conformational Changes and Their Impact on Biological Function

The biological function of this compound is intrinsically linked to its three-dimensional structure, or conformation. While it may exist in a random coil state in aqueous solution, it is thought to adopt a more ordered, amphipathic α-helical conformation upon interacting with a membrane environment. nih.gov This conformational change is a key step in its antimicrobial mechanism.

The induction of this secondary structure is driven by the favorable interactions between the peptide's hydrophobic residues and the nonpolar acyl chains of the membrane lipids. The ability of a peptide to adopt a stable amphipathic helix is a strong predictor of its antimicrobial potency. nih.gov

Studies on various antimicrobial peptides have demonstrated that modifications affecting helical stability can significantly impact biological activity. For example, the introduction of a proline residue, known as a "helix breaker," can disrupt the α-helical structure and reduce antimicrobial efficacy. Conversely, substitutions that stabilize the helical conformation can enhance activity. mdpi.com Furthermore, the self-association of peptides in solution, which can be influenced by their conformation, has been correlated with their biological activity; a higher tendency to self-associate has been linked to weaker antimicrobial action and stronger hemolytic effects. nih.gov

Rational Design and Optimization Strategies for this compound Derivatives

Rational design strategies aim to systematically modify the structure of this compound to create derivatives with improved properties, such as enhanced antimicrobial potency, broader spectrum of activity, and reduced toxicity to host cells. These strategies are guided by the SAR principles discussed previously.

One common approach is to enhance the net positive charge by substituting neutral or acidic amino acids with cationic residues (e.g., lysine or arginine) to improve the initial electrostatic attraction to microbial membranes. frontiersin.org Another strategy involves optimizing the hydrophobicity and amphipathicity by substituting amino acids on the polar and nonpolar faces of the presumed helical structure. For instance, increasing the hydrophobicity of the nonpolar face can enhance membrane disruption, but must be balanced to avoid excessive hemolysis. nih.gov

Truncation of the peptide to identify the minimal active sequence is another strategy to reduce manufacturing costs and potentially improve its therapeutic profile. nih.gov Furthermore, the incorporation of unnatural amino acids, such as D-isomers, can increase the peptide's stability against proteolytic degradation and enhance its antimicrobial activity. mdpi.com Computational approaches, including molecular modeling and machine learning algorithms, are increasingly being used to predict the effects of specific amino acid substitutions and to guide the design of novel peptide sequences with desired activities. researchgate.net

Advanced Research Methodologies and Analytical Techniques for Odorranain V1

Peptide Isolation and Purification Techniques (e.g., Reverse-Phase High-Performance Liquid Chromatography)

The initial step in studying Odorranain-V1 involves its isolation and purification from the complex mixture of peptides present in amphibian skin secretions. A common and effective method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Crude skin secretions are first lyophilized and then reconstituted in an appropriate buffer. This solution is then subjected to size-exclusion chromatography to separate molecules based on their size. Fractions containing antimicrobial activity are then further purified using RP-HPLC. novoprolabs.com RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (like C18) is used, and peptides are eluted with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). scielo.br Peptides with higher hydrophobicity interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. The elution of the peptide is monitored by detecting absorbance at specific wavelengths, typically 214 nm and 280 nm. rsc.org

The purity of the isolated this compound is then confirmed using techniques like mass spectrometry to determine its molecular weight and N-terminal sequencing to verify its amino acid sequence. mdpi.com

Table 1: Chromatographic Techniques for this compound Purification

TechniquePrinciplePurpose in this compound Research
Size-Exclusion Chromatography Separation based on molecular size.Initial fractionation of crude skin secretions to separate peptides from larger proteins and other molecules.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High-resolution purification of this compound from other peptides in active fractions. novoprolabs.com

Spectroscopic and Imaging Techniques for Mechanism Elucidation

To understand how this compound exerts its antimicrobial effects, various spectroscopic and imaging techniques are employed to study its structure and its interactions with model membranes and live cells.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in different environments. uniprot.org The technique measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure. For instance, α-helical structures show characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheet structures exhibit a negative band around 218 nm. nih.govbruker.com

Studies on antimicrobial peptides often use CD to observe conformational changes upon interaction with membrane-mimicking environments, such as micelles or liposomes. For many antimicrobial peptides, a transition from a random coil in an aqueous solution to a more ordered α-helical or β-sheet structure in the presence of membranes is observed, which is often crucial for their biological activity. rsc.org

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique used to study the structure and orientation of molecules in thin films at interfaces, such as a lipid monolayer at the air-water interface. nih.gov This technique is particularly valuable for investigating the interaction of peptides with model cell membranes. By analyzing the amide I and amide II bands in the infrared spectrum, information about the secondary structure, orientation, and hydration of the peptide within the lipid monolayer can be obtained. nih.govresearchgate.net PM-IRRAS, a polarization-modulation enhancement of the technique, is particularly effective in eliminating background signals from water vapor and CO2, thus enhancing the sensitivity for surface species. peerj.com

X-ray reflectivity is a powerful technique for probing the structure of surfaces and thin films at the angstrom level. In the context of antimicrobial peptides, it is used to study the destabilization of model lipid membranes. By measuring the reflection of X-rays from a lipid monolayer at the air-water interface, one can obtain an electron density profile perpendicular to the surface. This profile provides detailed information about the thickness, roughness, and organization of the lipid layer.

The binding and insertion of antimicrobial peptides like this compound into the lipid monolayer cause changes in this electron density profile, revealing the extent of membrane disruption. dbaasp.org This technique can provide insights into whether the peptide adsorbs onto the membrane surface, inserts into the hydrophobic core, or causes a complete loss of membrane integrity.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the ultrastructural changes in microbial cells upon treatment with antimicrobial agents. nih.gov To study the effect of this compound, bacterial or fungal cells are incubated with the peptide for a specific duration. The cells are then fixed, stained with heavy metals (like osmium tetroxide or uranyl acetate) to enhance contrast, and embedded in resin. Ultrathin sections of these embedded cells are then imaged with an electron beam.

TEM studies on microorganisms treated with antimicrobial peptides have revealed a variety of morphological changes, including the formation of pores in the cell membrane, detachment of the cell wall, leakage of cytoplasmic contents, and the appearance of mesosome-like structures within the cell. novoprolabs.com These observations provide direct visual evidence of the peptide's membrane-disruptive mechanism of action.

Table 2: Spectroscopic and Imaging Techniques for Functional Analysis of this compound

TechniqueInformation GainedRelevance to this compound
Circular Dichroism (CD) Secondary structure of the peptide in various environments.Determines conformational changes upon membrane interaction. uniprot.org
Infrared Reflection-Absorption Spectroscopy (IRRAS) Peptide secondary structure and orientation at membrane interfaces.Elucidates the mode of interaction with lipid monolayers. nih.gov
X-ray Reflectivity Electron density profile and structure of lipid monolayers.Characterizes the degree of membrane destabilization. dbaasp.org
Transmission Electron Microscopy (TEM) Ultrastructural changes in microbial cells.Visualizes the morphological effects of the peptide on target cells. novoprolabs.comnih.gov

X-ray Reflectivity for Membrane Destabilization Studies

Bioinformatic and Computational Approaches

Bioinformatic and computational tools play a crucial role in the modern study of antimicrobial peptides, from their initial discovery to the detailed analysis of their structure-activity relationships. nih.gov For this compound, these approaches are invaluable.

The amino acid sequence of this compound can be used to search sequence databases like UniProt and GenBank to identify homologous peptides and to predict its physicochemical properties, such as molecular weight, isoelectric point, and net charge. rsc.org The UniProt entry for this compound, for example, is A6MBS7. rsc.org

Various online tools and machine learning algorithms can predict the antimicrobial potential and even the target specificity (e.g., antibacterial, antifungal) of a peptide sequence. uniprot.org These tools are often trained on large datasets of known antimicrobial peptides and their activities. Furthermore, computational methods can be used to model the three-dimensional structure of this compound, often using homology modeling or ab initio prediction methods like AlphaFold. rsc.org These structural models can then be used in molecular docking and molecular dynamics simulations to study the peptide's interaction with model lipid bilayers at an atomic level, providing insights into the specific residues involved in membrane binding and disruption. bruker.com

Table 3: Bioinformatic and Computational Tools in this compound Research

ApproachApplicationExample Tools/Databases
Sequence Analysis Homology searching, physicochemical property prediction.BLAST, UniProt, ExPASy ProtParam. rsc.org
Activity Prediction Prediction of antimicrobial and hemolytic activity from sequence.CAMP, DBAASP, Macrel.
Structural Modeling Prediction of 3D structure.AlphaFold, SWISS-MODEL, PEP-FOLD. rsc.org
Molecular Simulation Simulating peptide-membrane interactions at the atomic level.GROMACS, AMBER.

Peptide Prediction and Classification Algorithms (e.g., AMPlify)

The discovery and classification of novel antimicrobial peptides (AMPs) like this compound are increasingly reliant on computational tools that can rapidly screen vast biological datasets. Machine learning and deep learning algorithms are at the forefront of this in silico approach, predicting the antimicrobial potential of peptide sequences with remarkable accuracy. plos.orgnih.gov

One such advanced tool is AMPlify , an attentive deep learning model designed for AMP prediction. nih.gov While a specific study detailing the use of AMPlify for the initial prediction of this compound is not documented, the principles of the algorithm are directly applicable. AMPlify utilizes a deep neural network architecture, specifically a bidirectional long short-term memory (Bi-LSTM) network combined with attention mechanisms, to learn the complex sequence features that confer antimicrobial activity. nih.gov This approach moves beyond simple sequence homology to recognize subtle patterns and physicochemical properties distributed across the peptide sequence. nih.gov

The general workflow for such predictive models involves:

Training: The algorithm is trained on large, curated datasets containing thousands of known AMPs and non-AMPs. nih.govnih.gov

Feature Extraction: The model learns to identify key features, such as amino acid composition, charge, hydrophobicity, and structural motifs, that distinguish antimicrobial peptides from others. plos.org

Prediction: When presented with a novel sequence like those generated from genomic or transcriptomic data, the model calculates a probability score indicating its likelihood of being a true AMP. nih.gov For instance, AMPlify can generate a score where a higher value indicates a greater confidence in the prediction. bioone.orgresearchgate.net

These predictive tools are invaluable for prioritizing candidates for laboratory synthesis and testing, thereby saving significant time and resources in the discovery pipeline. nih.gov

Databases for Antimicrobial Peptides and Structures (e.g., DBAASP, UniProtKB, AlphaFoldDB, ModBase, SWISS-MODEL)

Central to the research of this compound is the use of comprehensive, publicly accessible databases that store and organize vast amounts of biological data. These resources are essential for sequence retrieval, functional annotation, and structural analysis.

UniProtKB (Universal Protein Resource Knowledgebase) serves as a primary repository for protein sequence and functional information. This compound is cataloged in UniProtKB under the accession number A6MBS7 . uniprot.org This entry provides essential information, including its amino acid sequence, organism of origin (Odorrana grahami), and evidence of its existence at the transcript level. uniprot.org

DBAASP (Database of Antimicrobial Activity and Structure of Peptides) is a manually curated database that specifically collects information on peptides with experimentally verified antimicrobial activity. mdpi.com It provides detailed data on target organisms, minimum inhibitory concentrations (MICs), and structural information. mdpi.com

For structural insights, researchers turn to databases that provide three-dimensional models of proteins. Since experimentally determining the 3D structure of every known protein is a formidable task, computational prediction models have become critically important.

AlphaFoldDB: This database contains a vast collection of high-accuracy protein structure predictions generated by Google DeepMind's AI system, AlphaFold. ebi.ac.uk A predicted 3D model for this compound is available in AlphaFoldDB, accessible via its UniProt accession number (A6MBS7). uniprot.orgebi.ac.uk This provides researchers with a valuable starting point for structural analysis and molecular modeling studies.

ModBase and SWISS-MODEL: These are homology-modeling servers that create 3D protein models based on the known experimental structures of related proteins. expasy.org Users can submit a target sequence, and the servers will search for suitable templates to build a model. The UniProt entry for this compound provides links to these modeling workspaces. uniprot.orguniprot.org

These databases form an interconnected network of information, allowing researchers to move seamlessly from a peptide's sequence to its potential function and three-dimensional structure.

Molecular Modeling and Dynamics Simulations in Peptide Research

While databases like AlphaFoldDB provide static 3D models, understanding how this compound interacts with its primary target—the microbial membrane—requires dynamic approaches. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.gov

Although specific MD simulation studies for this compound have not been published, the methodology is widely applied to other antimicrobial peptides to elucidate their mechanisms of action. nih.gov A typical MD simulation study to investigate a peptide like this compound would involve:

System Setup: A virtual system is constructed, typically including the peptide (using a predicted structure from AlphaFoldDB as a starting point), a model bacterial membrane (e.g., a lipid bilayer), and a solvent environment (water and ions). nih.gov

Simulation: The interactions between all atoms in the system are calculated using classical mechanics principles (force fields). The simulation proceeds in femtosecond time steps, generating a trajectory that illustrates how the peptide behaves and interacts with the membrane over nanoseconds. uniprot.org

Analysis: Researchers analyze the simulation trajectory to observe key events, such as the initial binding of the peptide to the membrane surface, its insertion into the lipid bilayer, and the potential formation of pores or other disruptions. nih.gov This analysis can reveal the importance of specific amino acid residues for membrane interaction and antimicrobial activity. nih.gov

These simulations provide atomistic-level insights into the peptide's structure-function relationship and can guide the rational design of new peptides with enhanced potency. nih.gov

Genetic Engineering and Recombinant Expression Systems for Research Applications

The study and potential application of peptides like this compound require obtaining sufficient quantities for analysis and testing. Chemical synthesis can be costly, especially for longer peptides. Therefore, genetic engineering and the use of recombinant expression systems are vital research tools.

cDNA Library Construction and Screening for Novel Peptides

The initial discovery of this compound and a vast diversity of other antimicrobial peptides from Odorrana grahami was made possible through the construction and screening of a skin secretion cDNA library. nih.govcapes.gov.br This "peptidomics" and genomics approach is a cornerstone of modern AMP discovery from natural sources. nih.govcapes.gov.br

The process involves several key steps:

mRNA Isolation: The frog's skin is stimulated to produce secretions, which are rich in the mRNA transcripts that encode for antimicrobial peptides and their precursors. nih.gov This mRNA is then collected and isolated.

cDNA Synthesis: The isolated mRNA is converted into more stable complementary DNA (cDNA) using the enzyme reverse transcriptase. nih.gov

Library Construction: These cDNA molecules are cloned into vectors (such as plasmids), creating a "library" where each clone contains the genetic blueprint for a peptide precursor from the frog's skin. nih.govnih.gov

Screening and Sequencing: The library is then sequenced, revealing the genetic codes of the numerous peptide precursors. A landmark study on a single Odorrana grahami individual identified 372 distinct cDNA sequences, which encoded 107 novel antimicrobial peptides belonging to 30 different groups. nih.govcapes.gov.br Bioinformatic analysis of these sequences allows researchers to identify the mature, active peptide sequences, including those of the odorranain family.

This shotgun cloning approach has proven to be an incredibly powerful and efficient method for discovering the immense antimicrobial peptide arsenal (B13267) present in amphibian skin. nih.govmdpi.com

Utilization of Heterologous Expression Systems for Research-Scale Peptide Production

Once a peptide like this compound is identified, producing it in larger quantities for functional assays is the next critical step. Heterologous expression, which involves introducing the gene for the peptide into a host organism, is a common and effective method for research-scale production. researchgate.net

While there are no specific reports on the recombinant expression of this compound, a recent study successfully expressed a related peptide, Odorranain-C1 , in the yeast Pichia pastoris. nih.gov This study serves as a strong proof-of-concept for the feasibility of producing odorranain peptides in a heterologous host. The general procedure is as follows:

Gene Synthesis and Cloning: The DNA sequence encoding the mature peptide is synthesized, often with codons optimized for the chosen expression host to maximize protein yield. This gene is then cloned into an expression vector suitable for the host system.

Host Transformation: The vector is introduced into the host organism, such as E. coli or P. pastoris. P. pastoris is often favored for its ability to perform post-translational modifications and secrete the expressed protein, which can simplify purification. nih.gov

Expression and Purification: The host cells are cultured, and the expression of the recombinant peptide is induced. The peptide is then purified from the cell culture. capes.gov.br In many cases, the AMP is expressed as a fusion protein (e.g., with thioredoxin) to prevent toxicity to the host cell and aid in purification. capes.gov.br The fusion tag is later cleaved to release the active peptide. capes.gov.br

This recombinant approach provides a reliable and scalable method for producing peptides for detailed structural and functional characterization. nih.govresearchgate.net

Concluding Remarks and Future Research Trajectories

Current Gaps in Understanding Odorranain-V1 Mechanisms and Specificity

Despite the initial characterization of this compound as an antimicrobial peptide, a detailed picture of its molecular interactions remains incomplete. The primary mechanism attributed to many amphibian antimicrobial peptides (AMPs), including those in the brevinin family to which this compound belongs, involves the disruption and permeation of microbial cell membranes. bohrium.commdpi.comresearchgate.net This is often described through models like the "barrel-stave" or "carpet" mechanism, where the peptide's amphipathic structure allows it to selectively target and compromise the integrity of anionic bacterial membranes. bohrium.comresearchgate.net However, the specific biophysical interactions, pore-forming dynamics, and potential intracellular targets of this compound have not been exhaustively studied.

A significant gap exists in our knowledge of its substrate specificity. While the term is traditionally applied to enzymes, for an antimicrobial peptide it relates to its spectrum of activity and precise molecular targets on or within a pathogen. Research has yet to fully delineate the range of microbial species susceptible to this compound or the specific membrane lipid compositions or surface proteins it preferentially binds to. Furthermore, some amphibian peptides exhibit additional functions, such as protease inhibition or antioxidant activities. mdpi.comnih.gov Studies on peptides from Odorrana species have noted that antioxidant properties can be directly correlated with the number of cysteine residues. nih.govpreprints.org Whether this compound possesses such secondary functions or exhibits specific inhibitory activity against microbial enzymes remains an open and critical area for future investigation.

Potential for Synthetic Peptide Design Based on this compound Templates

The native structure of this compound serves as a valuable template for the rational design of novel synthetic peptides. frontiersin.org The goal of such bio-inspired design is to develop analogues with enhanced therapeutic properties, such as increased antimicrobial potency, greater stability against proteases, and reduced toxicity to mammalian cells. frontiersin.orgfrontiersin.org Template-based design leverages the natural peptide's sequence and structural information, which can be systematically modified to optimize characteristics like cationicity, hydrophobicity, and amphiphilicity. frontiersin.org

Future research could focus on creating truncated versions of this compound to identify the minimal sequence required for antimicrobial activity, potentially reducing synthesis costs. frontiersin.org Another avenue involves amino acid substitution, such as incorporating unnatural D-amino acids to increase resistance to enzymatic degradation or modifying residues to enhance selectivity for microbial over host cell membranes. frontiersin.orglcms.cz By creating and screening libraries of this compound-based peptides, researchers can perform detailed structure-activity relationship (SAR) studies to pinpoint which structural features are crucial for its function. nih.gov This approach has been successfully applied to other amphibian peptides, leading to the development of synthetic analogues with improved therapeutic potential for treating infections. nih.govnih.gov

Broader Implications for Amphibian Defensome Research and Peptide Science

The investigation of this compound contributes significantly to the broader fields of amphibian defensome research and peptide science. The "defensome" comprises the entire arsenal (B13267) of defense molecules an organism produces. The immense diversity of peptides discovered in the skin of a single frog species, Odorrana grahami, highlights the complexity and evolutionary sophistication of the amphibian innate immune system. researchgate.net Studying these peptides provides a window into the evolutionary arms race between amphibians and the pathogens in their environment. nih.gov Research suggests that these complex peptide arsenals can arise from ancestral hormone-like genes that, through mutation and gene duplication, acquire new defensive functions, including antimicrobial and antiviral activities. nih.gov

For peptide science, amphibian skin remains one of the most prolific sources of novel bioactive molecules. nih.gov These natural peptides provide templates that expand our understanding of structure-function relationships. oup.com The study of how peptides like this compound achieve their potent and broad-spectrum activity informs the development of a new generation of anti-infective agents, which is critically important in an era of growing antibiotic resistance. nih.govimrpress.com Ultimately, the exploration of this compound and its counterparts not only enhances our knowledge of amphibian biology but also provides invaluable blueprints for designing future therapeutic agents. benthamdirect.comeurekaselect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.